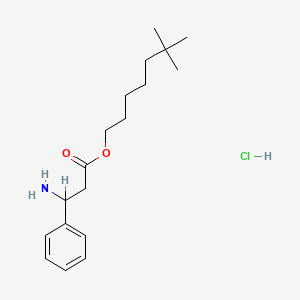
beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL-: is a synthetic compound with the molecular formula C18H29NO2·HCl and a molecular weight of 327.94 g/mol . This compound is a derivative of beta-alanine, an amino acid that plays a crucial role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine with 3-phenyl-6,6-dimethylheptanol in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the ester functional group, converting it into the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, it can be used to study the effects of beta-alanine derivatives on cellular processes .
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL- involves its interaction with specific molecular targets in the body. It is believed to act on neuronal receptors, potentially replacing gamma-aminobutyric acid (GABA) and affecting neurotransmission . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Beta-Alanine: A naturally occurring beta amino acid with a simpler structure.
Phenylalanine Methyl Ester Hydrochloride: Another ester derivative of an amino acid, used in peptide synthesis.
Uniqueness: Beta-Alanine, 3-phenyl-, 6,6-dimethylheptyl ester, hydrochloride, DL- is unique due to its specific ester and phenyl substitutions, which confer distinct chemical and biological properties compared to other beta-alanine derivatives .
Properties
CAS No. |
87253-01-8 |
|---|---|
Molecular Formula |
C18H30ClNO2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
6,6-dimethylheptyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-18(2,3)12-8-5-9-13-21-17(20)14-16(19)15-10-6-4-7-11-15;/h4,6-7,10-11,16H,5,8-9,12-14,19H2,1-3H3;1H |
InChI Key |
DEHMALSROSKABY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















